molecular formula C18H25N3O4S B2799059 3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 790681-55-9

3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2799059
CAS No.: 790681-55-9
M. Wt: 379.48
InChI Key: LYDUBWIJJGBWQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

    Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzimidazole core using pyrrolidine sulfonyl chloride in the presence of a base.

    Attachment of the Butyl Group: The butyl group is introduced via alkylation using butyl bromide.

    Formation of the Propionic Acid Moiety:

Chemical Reactions Analysis

3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in the field of neuroscience.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is unique due to its specific structural features, such as the benzimidazole core and the pyrrolidine sulfonyl group. Similar compounds include:

    3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propanoic acid: Similar in structure but with slight variations in the propionic acid moiety.

    1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: Contains an indole core instead of a benzimidazole core.

These compounds share similar chemical properties but differ in their biological activities and applications.

Properties

IUPAC Name

3-(1-butyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-2-3-12-21-16-7-6-14(26(24,25)20-10-4-5-11-20)13-15(16)19-17(21)8-9-18(22)23/h6-7,13H,2-5,8-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDUBWIJJGBWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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